Cas no 879449-25-9 (N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide)

N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide is a synthetic chromene-based compound featuring a nitrobenzamide substituent. Its structure incorporates a 3,4-dimethoxyphenyl group, which may enhance solubility and bioavailability, while the nitro group offers potential reactivity for further derivatization. The chromen-4-one core contributes to its stability and potential pharmacological relevance, particularly in studies involving kinase inhibition or anti-inflammatory activity. This compound is suited for research applications due to its well-defined molecular architecture, allowing for precise investigations into structure-activity relationships. Its synthetic versatility makes it a candidate for developing novel bioactive molecules in medicinal chemistry and drug discovery.
N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide structure
879449-25-9 structure
Product Name:N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide
CAS No:879449-25-9
MF:C24H18N2O7
MW:446.408926486969
CID:5437676
Update Time:2025-06-14

N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide
    • N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide
    • Inchi: 1S/C24H18N2O7/c1-31-19-11-10-14(13-20(19)32-2)21-22(27)17-8-3-4-9-18(17)33-24(21)25-23(28)15-6-5-7-16(12-15)26(29)30/h3-13H,1-2H3,(H,25,28)
    • InChI Key: ZZJQXHFPIGSJLK-UHFFFAOYSA-N
    • SMILES: C(NC1OC2=CC=CC=C2C(=O)C=1C1=CC=C(OC)C(OC)=C1)(=O)C1=CC=CC([N+]([O-])=O)=C1

N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide Pricemore >>

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Additional information on N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide

Recent Advances in the Study of N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide (CAS: 879449-25-9)

The compound N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide (CAS: 879449-25-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, which are critical in the regulation of cellular proliferation and survival. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding affinity and selectivity towards target proteins. These efforts have provided valuable insights into its potential as a lead compound for drug development.

In vitro and in vivo experiments have demonstrated that N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide exhibits promising anti-proliferative effects against a range of cancer cell lines. Notably, its efficacy in inducing apoptosis and inhibiting angiogenesis has been validated through multiple experimental models. These findings underscore its potential as a candidate for oncology therapeutics.

Further investigations into the compound's pharmacokinetic properties have revealed favorable absorption and distribution profiles, although challenges related to metabolic stability remain to be addressed. Researchers are currently exploring structural modifications to enhance its bioavailability and reduce off-target effects. Collaborative efforts between academic and industrial laboratories are accelerating the translation of these discoveries into preclinical development.

The mechanistic studies have also uncovered the compound's ability to modulate key signaling pathways, including the PI3K/AKT and MAPK cascades. These pathways are frequently dysregulated in various diseases, making the compound a versatile tool for both therapeutic and investigative purposes. Advanced imaging techniques and proteomic analyses are being employed to further delineate its mode of action.

In conclusion, N-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl-3-nitrobenzamide represents a promising scaffold for the development of novel therapeutics. Its multifaceted biological activities and well-characterized chemical properties position it as a valuable asset in the ongoing quest for innovative treatments. Future research should focus on optimizing its pharmacological profile and advancing it through clinical trials to realize its full therapeutic potential.

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